molecular formula C7H12O7 B12850594 D-Glucuronic Acid Methyl Ester

D-Glucuronic Acid Methyl Ester

Cat. No.: B12850594
M. Wt: 208.17 g/mol
InChI Key: UNSKAUSCLTVFGO-FSIIMWSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucuronic Acid Methyl Ester: is a derivative of D-glucuronic acid, which is a glucose derivative. This compound is known for its significant role in various biological and chemical processes. D-glucuronic acid is widely found in plants and animals, often in the form of tissue complexes. It has excellent properties such as anti-oxidation and is used in the treatment of liver diseases and hyperlipidemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucuronic Acid Methyl Ester typically involves the esterification of D-glucuronic acid. One common method is the reaction of D-glucuronic acid with methanol in the presence of an acid catalyst. This process can be carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of D-glucuronic acid and its derivatives, including this compound, often involves biocatalysis due to its high efficiency and environmental friendliness. Methods include single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture .

Chemical Reactions Analysis

Types of Reactions: D-Glucuronic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: D-Glucuronic Acid Methyl Ester is used as an intermediate in the synthesis of various sugar derivatives and glycosides. It is also employed in the preparation of glucuronide conjugates, which are important in drug metabolism studies .

Biology: In biological research, this compound is used to study the metabolism of glucuronic acid derivatives and their role in detoxification processes. It is also used in the synthesis of glycosaminoglycans, which are essential components of connective tissues .

Medicine: this compound has applications in the development of pharmaceuticals, particularly in the synthesis of prodrugs that can be activated by glucuronidase enzymes. This property is exploited in targeted drug delivery systems .

Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a component in cell culture media .

Mechanism of Action

D-Glucuronic Acid Methyl Ester exerts its effects primarily through its conversion to D-glucuronic acid in the body. D-glucuronic acid can activate peroxisome proliferator-activated receptors, reduce the synthesis of low-density lipoprotein cholesterol, and increase the activity of lipoprotein esterase. These actions promote the decomposition of very low-density lipoprotein cholesterol and increase the synthesis of high-density lipoprotein cholesterol .

Comparison with Similar Compounds

Uniqueness: D-Glucuronic Acid Methyl Ester is unique due to its specific ester functional group, which imparts different chemical reactivity and biological properties compared to its parent compound and other derivatives .

Properties

Molecular Formula

C7H12O7

Molecular Weight

208.17 g/mol

IUPAC Name

methyl (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

InChI

InChI=1S/C7H12O7/c1-14-7(13)6(12)5(11)4(10)3(9)2-8/h2-6,9-12H,1H3/t3-,4+,5-,6-/m0/s1

InChI Key

UNSKAUSCLTVFGO-FSIIMWSLSA-N

Isomeric SMILES

COC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

COC(=O)C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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